1-Chlorotetradecane

Beschreibung

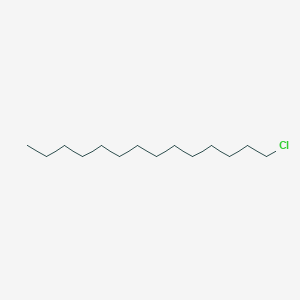

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chlorotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHWYOLIEJIAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027471 | |

| Record name | 1-Chlorotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tetradecane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2425-54-9 | |

| Record name | 1-Chlorotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97D1SF0719 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chlorotetradecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorotetradecane, also known as myristyl chloride, is a primary alkyl chloride with the chemical formula C₁₄H₂₉Cl.[1][2] It presents as a colorless to pale yellow liquid at room temperature and possesses a mild, characteristic odor.[1][3] This organohalogen compound is a key intermediate in various industrial and organic syntheses, primarily in the manufacturing of surfactants, such as quaternary ammonium compounds.[1][4] Its long fourteen-carbon chain imparts significant hydrophobic character, making it a valuable building block for amphiphilic molecules.[1][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its key synthetic applications.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various systems.

| Property | Value |

| Molecular Formula | C₁₄H₂₉Cl |

| Molecular Weight | 232.83 g/mol |

| CAS Number | 2425-54-9 |

| Appearance | Colorless to pale yellow liquid |

| Odor | Mild, characteristic |

| Density | 0.859 g/cm³ at 25 °C |

| Melting Point | -3 °C |

| Boiling Point | 292.9 °C at 760 mmHg |

| Flash Point | 122.5 °C |

| Solubility in Water | < 0.01 g/L at 20 °C |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and acetone |

| Refractive Index (n²⁰/D) | 1.446 - 1.448 |

| Vapor Pressure | 0.00313 mmHg at 25 °C |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques and relevant ASTM standards.

Determination of Melting Point

The melting point of this compound, which is below room temperature, is more accurately described as its freezing point. The determination of this property is crucial for understanding its solid-state behavior and for purity assessment. A standard method for determining the solidification point of industrial organic chemicals is outlined in ASTM D6875.[5][6]

Methodology:

-

Sample Preparation: A sample of this compound is placed in a clean, dry sample tube.

-

Apparatus: A suitable apparatus consists of a cooling bath, a temperature-measuring device (such as a calibrated thermistor or thermometer), and a stirring mechanism.

-

Procedure: The sample is cooled at a controlled rate while being continuously stirred. The temperature is recorded at regular intervals.

-

Data Analysis: A cooling curve (temperature versus time) is plotted. The solidification point is the temperature at which the temperature remains constant for a period, representing the phase transition from liquid to solid. For substances that supercool, the solidification point is the highest temperature reached after crystallization begins.

Determination of Boiling Point

The boiling point is a critical parameter for the purification of this compound by distillation and for its use in reactions at elevated temperatures. ASTM D1120 provides a standard test method for the boiling point of engine antifreezes, which can be adapted for industrial organic chemicals like this compound.[7]

Methodology:

-

Apparatus: A distillation apparatus is assembled, consisting of a boiling flask, a condenser, a receiving flask, and a calibrated thermometer or temperature probe placed to measure the vapor temperature.

-

Sample: A measured volume of this compound is placed in the boiling flask along with boiling chips to ensure smooth boiling.

-

Procedure: The sample is heated, and the temperature is monitored. The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses in the condenser.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) if the determination is carried out at a different pressure.

Determination of Density

The density of this compound is an important physical property for mass-to-volume conversions and for quality control. ASTM D4052 outlines a standard test method for the density of liquids using a digital density meter.[8][9]

Methodology:

-

Apparatus: A digital density meter, which operates on the oscillating U-tube principle, is used. The instrument must be calibrated with fluids of known density (e.g., dry air and pure water).

-

Sample Introduction: A small sample of this compound is introduced into the oscillating U-tube of the density meter. Care must be taken to avoid the introduction of air bubbles.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

-

Temperature Control: The temperature of the sample is precisely controlled during the measurement, as density is temperature-dependent. The density is typically reported at a standard temperature, such as 25 °C.

Determination of Refractive Index

The refractive index is a characteristic property of a substance and is often used for identification and purity assessment. ASTM D1218 provides a standard test method for the refractive index of hydrocarbon liquids.[10][11]

Methodology:

-

Apparatus: A calibrated refractometer, such as an Abbe refractometer, is used. The instrument is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample, and the angle of refraction is measured. This is used to determine the refractive index.

-

Temperature Control: The temperature of the prism and the sample is maintained at a constant, specified temperature (e.g., 20 °C) using a circulating water bath, as the refractive index is temperature-sensitive.

Chemical Reactivity and Applications

As a primary alkyl chloride, the reactivity of this compound is dominated by nucleophilic substitution reactions at the carbon atom bearing the chlorine atom.[1] The long alkyl chain makes it a valuable hydrophobic building block in organic synthesis.

Synthesis of this compound

A common laboratory and industrial method for the synthesis of this compound is the reaction of 1-tetradecanol with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrogen chloride.[1] The use of thionyl chloride is often preferred in a laboratory setting due to the clean reaction byproducts (SO₂ and HCl), which are gases and can be easily removed.

Caption: Synthesis of this compound from 1-Tetradecanol.

Application in Surfactant Synthesis

A major application of this compound is in the synthesis of cationic surfactants, specifically quaternary ammonium salts.[12] These compounds are widely used as disinfectants, fabric softeners, and phase-transfer catalysts. The synthesis involves the reaction of this compound with a tertiary amine, such as trimethylamine.

Caption: Synthesis of a Cationic Surfactant from this compound.

Safety and Handling

This compound is considered to be a combustible liquid and may cause skin and eye irritation.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its primary utility lies in its role as a hydrophobic building block for the synthesis of surfactants and other specialty chemicals. A thorough understanding of its properties, as outlined in this guide, is essential for its safe handling and effective application in research and development. The provided experimental methodologies, based on standard techniques, offer a framework for the quality control and characterization of this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. store.astm.org [store.astm.org]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. store.astm.org [store.astm.org]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. This compound | 2425-54-9 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-Chlorotetradecane from Tetradecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the conversion of 1-tetradecanol to 1-chlorotetradecane. This transformation is a fundamental reaction in organic synthesis, yielding a versatile alkyl halide intermediate used in the production of surfactants, quaternary ammonium compounds, and various pharmaceutical and agrochemical agents.[1] This document details two principal and effective laboratory-scale methods: chlorination using thionyl chloride and the Appel reaction. Each method is presented with detailed experimental protocols, a comparative analysis of their advantages and disadvantages, and key safety considerations.

Overview of Synthetic Methodologies

The conversion of 1-tetradecanol, a long-chain primary alcohol, to this compound involves the substitution of the hydroxyl (-OH) group with a chlorine (-Cl) atom. The primary challenge in this transformation is the poor leaving group ability of the hydroxide ion (OH-). Therefore, the synthetic strategies detailed below focus on the in-situ conversion of the hydroxyl group into a better leaving group.

The two predominant methods for this conversion are:

-

Reaction with Thionyl Chloride (SOCl₂): A widely used and efficient method where thionyl chloride acts as both the chlorinating agent and the dehydrating agent. The byproducts of this reaction are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product purification.[2]

-

The Appel Reaction: This method utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to achieve the chlorination under mild and neutral conditions. This reaction is known for its high yields and stereospecificity (inversion of configuration at a chiral center).[3][4]

Reaction Pathways and Mechanisms

The signaling pathways, or more accurately, the reaction mechanisms for both syntheses are depicted below.

References

An In-depth Technical Guide to 1-Chlorotetradecane (CAS: 2425-54-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chlorotetradecane (CAS number 2425-54-9), a long-chain alkyl halide that serves as a critical intermediate in various chemical syntheses. This document outlines its physicochemical properties, spectroscopic profile, synthesis protocols, and key applications, with a focus on data relevant to research and development.

Core Characterization Data

This compound, also known as Myristyl chloride or Tetradecyl chloride, is a colorless to pale yellow liquid.[1][2] Its fundamental role in organic synthesis stems from the reactivity of the chlorine atom, which allows for the introduction of the C14 alkyl chain into other molecules.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 2425-54-9 | [1][2] |

| Molecular Formula | C₁₄H₂₉Cl | [1][2] |

| Molecular Weight | 232.83 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Mild, characteristic chlorinated hydrocarbon odor | [2] |

| Melting Point | -3 °C | [1] |

| Boiling Point | 292.9 °C at 760 mmHg; 139-142 °C at 4 mmHg | [1] |

| Density | 0.859 g/mL at 25 °C | |

| Refractive Index | n20/D 1.446 | |

| Solubility in Water | < 0.01 g/L at 20 °C | [1] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and acetone | [2] |

| Flash Point | 109 °C (closed cup) | [3] |

| Autoignition Temperature | 230 °C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of this compound's identity and purity. While the raw spectra require access to specialized databases, the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is confirmed.[4][5][6][7]

Synthesis Protocols

The industrial synthesis of this compound is typically achieved through the chlorination of 1-tetradecanol.[1] Other methods include the free-radical chlorination of tetradecane or the addition of hydrogen chloride to 1-tetradecene.[2]

Detailed Experimental Protocol: Chlorination of 1-Tetradecanol

This protocol describes a common laboratory-scale synthesis of this compound from 1-tetradecanol.

Materials:

-

1-Tetradecanol

-

Tosyl chloride

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-tetradecanol in dichloromethane.

-

Add 4-dimethylaminopyridine to the solution and stir until it dissolves.

-

Slowly add tosyl chloride to the reaction mixture.

-

Allow the reaction to proceed at 25 °C for 96 hours with continuous stirring.[2]

-

After the reaction is complete, wash the organic phase with water in a separatory funnel to remove any water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

A reported yield for this reaction is approximately 95%.[2]

Caption: Synthesis workflow for this compound from 1-Tetradecanol.

Applications in Research and Development

This compound is a versatile chemical intermediate with several applications in industrial and research settings.

-

Surfactant Manufacturing: It is a key precursor in the synthesis of surfactants, such as dimethyldimyristyl ammonium chloride.[1][8]

-

Pharmaceutical Intermediate: The compound serves as a building block in the synthesis of more complex molecules within the pharmaceutical industry.[1]

-

Organic Synthesis: It is widely used as a starting material for introducing the tetradecyl group into various organic compounds.[2]

-

Research Applications: It has been utilized in the preparation of nonionic microemulsions and as an internal standard in analytical chemistry.[8][9]

Safety and Toxicological Information

While comprehensive toxicological data is not available, this compound is known to be an irritant.[2][3][10]

-

Health Hazards: May cause irritation to the skin, eyes, and respiratory system.[2][3][10] Prolonged exposure could lead to central nervous system depression.[2]

-

Carcinogenicity: It is not currently classified as a carcinogen by the IARC or the U.S. EPA.[2][3]

-

Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat.[3][10] Work should be conducted in a well-ventilated area.[10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3][10]

-

Fire Safety: It is a combustible liquid. In case of fire, use water spray, dry chemical, carbon dioxide, or appropriate foam.[3]

Reactivity and Stability

This compound is stable under normal temperatures and pressures.[3] It is incompatible with strong oxidizing agents.[3] Hazardous decomposition products upon combustion include hydrogen chloride and carbon oxides.[3]

This guide provides a foundational understanding of this compound for professionals in research and drug development. For more detailed information, consulting the cited references is recommended.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound(2425-54-9) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound|lookchem [lookchem.com]

- 9. 1-氯十四烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound(2425-54-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Myristyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl chloride, also known as tetradecanoyl chloride, is a reactive acyl chloride derived from myristic acid, a saturated 14-carbon fatty acid. Its importance in chemical synthesis stems from its ability to introduce the myristoyl group into various molecules, a critical process in the development of pharmaceuticals, surfactants, and other specialty chemicals.[1] In the realm of drug development and biochemical research, myristoyl chloride is a key reagent for synthesizing myristoylated molecules to study biological processes such as protein N-myristoylation. This lipid modification, catalyzed by N-myristoyltransferase (NMT), is crucial for the membrane localization and function of numerous signaling proteins, including the oncoprotein Src.[2] Dysregulation of N-myristoylation is implicated in various diseases, making NMT a promising therapeutic target. This guide provides a comprehensive overview of the synthesis of myristyl chloride, detailing the reaction mechanisms of common chlorinating agents, experimental protocols, and the biological significance of protein myristoylation in cellular signaling.

Synthesis of Myristyl Chloride

The most common method for synthesizing myristyl chloride is the chlorination of myristic acid. This process involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. Several chlorinating agents are effective for this transformation, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃) being the most widely used.[3][4]

Comparative Analysis of Chlorinating Agents

The choice of chlorinating agent depends on several factors, including the scale of the reaction, the sensitivity of the starting material to heat, and the desired purity of the final product. Thionyl chloride is often favored for its affordability and the gaseous nature of its byproducts, which simplifies purification.[5] Oxalyl chloride is a milder reagent that can be used at room temperature, making it suitable for heat-sensitive substrates.[6] Phosphorus trichloride is also an effective reagent, though the removal of the phosphorous acid byproduct can be more challenging.[7]

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Trichloride (PCl₃) |

| Typical Yield | High (e.g., 97-99% for oleoyl chloride, 98.1% for myristoyl chloride)[4][8] | High (e.g., 86% for oleoyl chloride)[4] | Moderate to High (e.g., 60% for oleoyl chloride)[4] |

| Reaction Temperature | Room temperature to reflux (e.g., 70°C)[8][9] | Room temperature[6] | 50-60°C[7] |

| Reaction Time | Several hours (e.g., 4 hours)[8][9] | 1.5-5 hours[6] | Several hours[7] |

| Catalyst | Often DMF (catalytic)[8][9] | DMF (catalytic)[6] | None typically required |

| Byproducts | SO₂(g), HCl(g)[6] | CO₂(g), CO(g), HCl(g)[6] | H₃PO₃(s)[7] |

| Work-up | Distillation to remove excess reagent[9] | Rotary evaporation to remove volatile byproducts and excess reagent[6] | Separation of phosphorous acid, followed by purification[7] |

| Advantages | Inexpensive, gaseous byproducts simplify purification.[5] | Mild reaction conditions (room temp), volatile byproducts.[6] | Economical for large-scale synthesis.[4] |

| Disadvantages | Higher reaction temperatures may not be suitable for all substrates.[6] | More expensive than SOCl₂, potential for carcinogenic byproduct with DMF.[6] | Solid byproduct can complicate purification.[5] |

Reaction Mechanisms

The conversion of myristic acid to myristyl chloride proceeds via a nucleophilic acyl substitution reaction. The specific mechanism varies slightly depending on the chlorinating agent used.

With Thionyl Chloride (SOCl₂)

The reaction of myristic acid with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), proceeds through the formation of a reactive intermediate.

With Oxalyl Chloride ((COCl)₂)

Oxalyl chloride, in the presence of a catalytic amount of DMF, forms a highly reactive Vilsmeier reagent, which then facilitates the chlorination of the carboxylic acid.

References

- 1. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Myristoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. benchchem.com [benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Myristoylation and membrane binding regulate c-Src stability and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myristoyl Chloride | High-Purity Reagent Supplier [benchchem.com]

Spectroscopic Profile of 1-Chlorotetradecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-chlorotetradecane, a long-chain alkyl halide. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, offering valuable insights for researchers in organic synthesis, materials science, and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.54 | Triplet (t) | 2H | -CH₂-Cl (C1) |

| 1.76 | Quintet (p) | 2H | -CH₂- (C2) |

| 1.26 | Multiplet (m) | 22H | -(CH₂)₁₁- (C3-C13) |

| 0.88 | Triplet (t) | 3H | -CH₃ (C14) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 45.1 | -CH₂-Cl (C1) |

| 32.8 | -CH₂- (C2) |

| 29.7 - 29.1 (multiple peaks) | -(CH₂)₁₀- (C4-C13) |

| 26.8 | -CH₂- (C3) |

| 22.7 | -CH₂- (C12) |

| 14.1 | -CH₃ (C14) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H stretch (asymmetric, -CH₂-) |

| 2853 | Strong | C-H stretch (symmetric, -CH₂-) |

| 1466 | Medium | C-H bend (scissoring, -CH₂-) |

| 722 | Medium | C-H bend (rocking, -(CH₂)n-) |

| 650 | Medium-Weak | C-Cl stretch |

Mass Spectrometry (MS)

Key Fragmentation Pattern (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 232/234 | < 5 | [M]⁺, [M+2]⁺ (Molecular ion peak with chlorine isotopes) |

| 91 | 100 | [C₄H₈Cl]⁺ (Base peak) |

| 57 | ~80 | [C₄H₉]⁺ |

| 43 | ~75 | [C₃H₇]⁺ |

| 71 | ~60 | [C₅H₁₁]⁺ |

| 85 | ~50 | [C₆H₁₃]⁺ |

| 41 | ~45 | [C₃H₅]⁺ |

| 55 | ~40 | [C₄H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

-

Approximately 20-30 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Instrumentation and Parameters:

-

Instrument: A 400 MHz NMR spectrometer.

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

-

A drop of neat this compound was placed on the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

A second salt plate was carefully placed on top to create a thin liquid film between the plates.

Instrumentation and Parameters:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmission.

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 32.

-

A background spectrum of the clean, empty salt plates was recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

The sample was introduced via a Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS).

-

A capillary column (e.g., DB-5ms) was used for separation.

-

Ionization was achieved by Electron Ionization (EI) at 70 eV.

Instrumentation and Parameters:

-

Instrument: GC-MS system.

-

GC Program:

-

Injector temperature: 250 °C.

-

Oven program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

-

-

MS Parameters:

-

Ion source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

Mass range: m/z 40-500.

-

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

Solubility of 1-Chlorotetradecane in Organic Solvents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chlorotetradecane in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this guide focuses on the fundamental principles governing its solubility, qualitative descriptions from available literature, detailed experimental protocols for determining solubility, and a theoretical approach for predicting solubility using the UNIFAC group contribution model. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound and similar long-chain haloalkanes.

Introduction to this compound and its Solubility

This compound (C₁₄H₂₉Cl) is a long-chain halogenated alkane. Its molecular structure, consisting of a long, non-polar fourteen-carbon chain and a single polar carbon-chlorine bond, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility. As a largely non-polar molecule, this compound is expected to be more soluble in non-polar organic solvents where the intermolecular forces are of a similar nature (van der Waals forces). Conversely, it is practically insoluble in highly polar solvents like water.[1]

Understanding the solubility of this compound is crucial for its application in various fields, including organic synthesis, formulation development, and as an intermediate in the manufacturing of surfactants and other specialty chemicals. Proper solvent selection is critical for reaction kinetics, purification processes, and product formulation.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility | Reference |

| Polar Protic | Water | Practically Insoluble | [1] |

| Polar Protic | Ethanol | Miscible/Soluble | [1] |

| Polar Aprotic | Acetone | Miscible/Soluble | [1] |

| Non-Polar | Diethyl Ether | Miscible/Soluble | [1] |

| Non-Polar | Benzene | Soluble | |

| Non-Polar | Hexane | Soluble |

Note: "Miscible" implies solubility in all proportions. However, for a definitive understanding, experimental determination is recommended.

The solubility of similar long-chain 1-chloroalkanes, such as 1-chlorododecane and 1-chlorohexadecane, follows a similar pattern of being insoluble in water but soluble in organic solvents like ethanol and benzene.

Experimental Determination of Solubility

For precise quantitative data, experimental determination of solubility is essential. The Shake-Flask method is a widely recognized and reliable technique for determining the solubility of a liquid solute in a liquid solvent.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Glass flasks with stoppers

-

Pipettes and syringes

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a glass flask. The presence of a distinct second phase (undissolved this compound) should be visible.

-

Equilibration: Seal the flask and place it in the thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for complete phase separation. If necessary, centrifugation can be used to accelerate the separation of the two phases.

-

Sampling: Carefully extract a known volume of the solvent phase (the supernatant) using a pipette or syringe. It is crucial to avoid disturbing the undissolved solute phase.

-

Analysis: Determine the concentration of this compound in the collected sample using a pre-calibrated analytical method, such as GC-FID.

-

Data Reporting: The solubility is reported as the concentration of this compound in the solvent at the specified temperature (e.g., in g/100 mL, mol/L, or mole fraction).

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Predictive Approach: UNIFAC Group Contribution Model

In the absence of experimental data, the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model provides a method for predicting the solubility of organic compounds. This group contribution method estimates the activity coefficients of components in a mixture, which can then be used to calculate phase equilibria, including solubility.

The UNIFAC model considers a molecule as a collection of functional groups. The activity coefficient is calculated based on the interactions between these groups. For this compound, the relevant functional groups are CH₃, CH₂, and a chloroalkane group (approximated as CH₂Cl).

UNIFAC Group Interaction Parameters

The interaction between different functional groups is defined by binary interaction parameters. The table below provides the necessary UNIFAC group interaction parameters for predicting the solubility of this compound in various solvents.

Table 2: UNIFAC Group Interaction Parameters (Aij) for Relevant Groups

| Group i | Group j | Aij (K) | Aji (K) |

| CH₃ | CH₂ | 0 | 0 |

| CH₃ | CH₂Cl | 49.81 | 15.68 |

| CH₂ | CH₂Cl | 49.81 | 15.68 |

| CH₃ | H₂O | 300.0 | 1300.0 |

| CH₂ | H₂O | 300.0 | 1300.0 |

| CH₂Cl | H₂O | 156.4 | 353.5 |

| CH₃ | CH₃OH | 140.1 | -5.105 |

| CH₂ | CH₃OH | 140.1 | -5.105 |

| CH₂Cl | CH₃OH | - | - |

| CH₃ | (C=O) | 476.4 | 26.76 |

| CH₂ | (C=O) | 476.4 | 26.76 |

| CH₂Cl | (C=O) | - | - |

| CH₃ | C-O-C | 114.8 | 91.0 |

| CH₂ | C-O-C | 114.8 | 91.0 |

| CH₂Cl | C-O-C | - | - |

| CH₃ | Ar-C | 61.13 | 12.45 |

| CH₂ | Ar-C | 61.13 | 12.45 |

| CH₂Cl | Ar-C | - | - |

Caption: Logical workflow for predicting solubility using the UNIFAC model.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, the effect can vary depending on the specific solute-solvent system.

-

Solvent Polarity: As a largely non-polar molecule, this compound will exhibit higher solubility in non-polar solvents.

-

Molecular Size and Shape: The long alkyl chain of this compound contributes to its non-polar character.

-

Presence of Other Solutes: The presence of other components in the solvent can affect the overall solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative experimental data is limited, a strong understanding of its solubility can be derived from its molecular structure, qualitative descriptions, and predictive models. The provided experimental protocol for the shake-flask method offers a reliable means of obtaining precise solubility data. Furthermore, the UNIFAC group contribution model serves as a valuable tool for estimating solubility when experimental data is unavailable. For professionals in research, development, and drug formulation, a thorough consideration of these principles and methods is essential for the effective application of this compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Chlorotetradecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorotetradecane (C₁₄H₂₉Cl), also known as myristyl chloride, is a long-chain alkyl halide utilized as a chemical intermediate in various industrial and pharmaceutical applications. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safe handling, predicting shelf-life, and controlling reaction conditions in synthetic processes. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition temperature, hazardous byproducts, and the underlying chemical mechanisms.

Thermal Stability and Decomposition Profile

This compound is a combustible liquid that is stable under normal temperatures and pressures. However, upon heating, it undergoes thermal decomposition. The process is characterized by the elimination of hydrogen chloride (HCl), a reaction known as dehydrochlorination, which is a common decomposition pathway for chloroalkanes.

Quantitative Thermal Analysis Data

The thermal decomposition of this compound can be quantitatively assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is not extensively published in peer-reviewed literature, data from safety data sheets and analogous compounds provide key insights.

| Property | Value | Source(s) |

| Decomposition Temperature | 290 °C | [1] |

| Flash Point | 109 °C - 152 °C | [1][2] |

| Autoignition Temperature | 230 °C | |

| Boiling Point | 292.9 - 295 °C @ 760 mmHg | [3] |

| Melting Point | -3 °C | [1][3][4] |

Note: The range in reported flash points may be attributed to variations in experimental methods and sample purity.

Hazardous Decomposition Products

The thermal decomposition of this compound can generate a range of hazardous substances. The primary and most significant decomposition product is hydrogen chloride (HCl) , a corrosive gas. In the presence of oxygen (i.e., during combustion), other toxic and irritating fumes are produced.

Primary Hazardous Decomposition Products:

Decomposition Signaling Pathway and Logical Relationships

The thermal decomposition of this compound is initiated by the cleavage of the carbon-chlorine bond. The primary mechanism is a β-elimination reaction, which proceeds as follows:

Caption: Primary thermal decomposition pathway of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the thermal stability of this compound. The following sections outline standard methodologies for TGA, DSC, and Py-GC-MS analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of decomposition.

Experimental Workflow for TGA:

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, it can be used to determine the enthalpy of decomposition.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from 25°C to 400°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic or exothermic peaks associated with decomposition. Integrate the peak area to determine the enthalpy of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Workflow for Py-GC-MS:

Caption: Workflow for the analysis of decomposition products using Py-GC-MS.

Conclusion

The thermal stability of this compound is a critical consideration for its safe handling and use in chemical synthesis. Decomposition, primarily through dehydrochlorination, begins at approximately 290°C and results in the formation of 1-tetradecene and hydrogen chloride. In the presence of oxygen, further combustion can lead to the generation of carbon monoxide, carbon dioxide, and other toxic fumes. The experimental protocols outlined in this guide provide a framework for the detailed investigation of the thermal properties of this compound, enabling researchers and drug development professionals to implement appropriate safety measures and optimize process conditions.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety consultation. Always refer to the SDS and follow appropriate laboratory safety protocols when handling this compound.

References

- 1. 1-Hexadecyl-3-methylimidazolium Chloride|Surfactant Ionic Liquid [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ctj-isuct.ru [ctj-isuct.ru]

- 5. US4784796A - Corrosion inhibitors - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

1-Chlorotetradecane as a Primary Alkyl Halide Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chlorotetradecane, a primary alkyl halide, serves as a versatile reagent and intermediate in organic synthesis. Its long aliphatic chain and reactive chloro group make it a valuable building block for the introduction of a tetradecyl moiety into a wide range of molecular scaffolds. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and its applications, particularly in the synthesis of surfactants, quaternary ammonium compounds, and as an alkylating agent in the development of new chemical entities.

Introduction

This compound (also known as myristyl chloride or tetradecyl chloride) is a halogenated alkane with the chemical formula C₁₄H₂₉Cl.[1] As a primary alkyl chloride, its reactivity is characterized by the polar carbon-chlorine bond, which renders the C1 carbon electrophilic and susceptible to nucleophilic attack. This property is the foundation of its utility in a variety of nucleophilic substitution reactions.[1] This guide will explore its role in several fundamental organic transformations, including Williamson ether synthesis, Grignard reagent formation, Friedel-Crafts alkylation, and other nucleophilic substitutions.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a mild odor.[1] It is practically insoluble in water but miscible with many common organic solvents like ethanol, ether, and acetone.[1] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₉Cl | [1] |

| Molecular Weight | 232.83 g/mol | [1] |

| CAS Number | 2425-54-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -3 °C | [1] |

| Boiling Point | 292.9 °C at 760 mmHg | [1] |

| Density | 0.859 g/cm³ at 25 °C | [1] |

| Flash Point | 122.5 °C (closed cup) | [2] |

| Refractive Index | 1.442 | [1] |

| Solubility | Insoluble in water; soluble in ethanol, ether, acetone | [1] |

Synthesis of this compound

Industrially, this compound is typically produced through two primary routes:

-

Free Radical Chlorination of Tetradecane: This method involves the reaction of tetradecane with chlorine gas under UV light or at elevated temperatures.[1]

-

From 1-Tetradecanol: A common laboratory and industrial synthesis involves the conversion of 1-tetradecanol to this compound using reagents such as thionyl chloride (SOCl₂) or by reaction with hydrogen chloride in the presence of a catalyst like zinc chloride.[2] One specific method involves the use of tosyl chloride and 4-dimethylaminopyridine in dichloromethane at 25°C for 96 hours, which can yield up to 95% of the product.[1]

Key Reactions and Experimental Protocols

As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions. The following sections detail the protocols for several key synthetic transformations.

Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of unsymmetrical ethers by the reaction of an alkoxide with a primary alkyl halide.[3]

Reaction Scheme: R-O⁻Na⁺ + CH₃(CH₂)₁₂CH₂Cl → R-O-CH₂(CH₂)₁₂CH₃ + NaCl

Experimental Protocol: Synthesis of a Tetradecyl Ether

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DMF). Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Alkylation: To the freshly prepared alkoxide solution, add this compound (1.0 eq.) dropwise via a syringe at room temperature.

-

Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Grignard Reagent Formation and Subsequent Reactions

This compound can be used to prepare the corresponding Grignard reagent, tetradecylmagnesium chloride, a potent nucleophile for forming new carbon-carbon bonds.[1]

Reaction Scheme: CH₃(CH₂)₁₂CH₂Cl + Mg --(anhydrous ether)--> CH₃(CH₂)₁₂CH₂MgCl

Experimental Protocol: Preparation of Tetradecylmagnesium Chloride

-

Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. Place magnesium turnings (1.2 eq.) in the flask.

-

Initiation: Add a small crystal of iodine to the flask. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF. Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

-

Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. The resulting gray-black solution of tetradecylmagnesium chloride is then ready for use in subsequent reactions, such as addition to carbonyl compounds.

Friedel-Crafts Alkylation

This compound can alkylate aromatic rings in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form long-chain alkylbenzenes.[4]

Reaction Scheme: C₆H₆ + CH₃(CH₂)₁₂CH₂Cl --(AlCl₃)--> C₆H₅-CH₂(CH₂)₁₂CH₃ + HCl

Experimental Protocol: Synthesis of Tetradecylbenzene

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to absorb HCl), place the aromatic substrate (e.g., benzene, 5.0 eq.) and a Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.2 eq.) under an inert atmosphere. Cool the mixture in an ice bath.

-

Addition: Add this compound (1.0 eq.) dropwise to the stirred suspension over 30 minutes.

-

Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC or GC.

-

Work-up: Cool the reaction mixture to 0 °C and slowly pour it onto crushed ice. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

Other Nucleophilic Substitution Reactions

This compound readily undergoes substitution reactions with a variety of nucleophiles. Table 2 summarizes some of these important transformations.

Table 2: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product | Typical Reaction Conditions |

| Cyanide (e.g., NaCN) | Pentadecanenitrile | Ethanolic solution, reflux |

| Azide (e.g., NaN₃) | 1-Azidotetradecane | DMF or DMSO, 60-80 °C |

| Ammonia (NH₃) | 1-Tetradecanamine | Ethanolic solution, sealed tube, heat |

| Phthalimide (Gabriel Synthesis) | N-Tetradecylphthalimide | DMF, base (e.g., K₂CO₃), heat |

| Trimethylamine ((CH₃)₃N) | Tetradecyltrimethylammonium chloride | Acetonitrile, sealed vessel, heat |

Experimental Protocol: Synthesis of 1-Azidotetradecane

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in N,N-dimethylformamide (DMF). Add sodium azide (1.5 eq.).

-

Reaction: Heat the mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it into water. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 1-azidotetradecane can be purified by vacuum distillation. Caution: Organic azides can be explosive; handle with care and avoid heating to high temperatures.

Applications in Research and Drug Development

The long alkyl chain of this compound is of particular interest in the synthesis of molecules with specific physicochemical properties, such as amphiphilicity.

-

Surfactants and Quaternary Ammonium Compounds: this compound is a key intermediate in the production of cationic surfactants, such as tetradecyltrimethylammonium chloride and dimethyldimyristylammonium chloride.[5] These compounds have applications as antimicrobial agents, phase-transfer catalysts, and in the formulation of personal care products.

-

Drug Delivery and Formulation: The lipophilic tetradecyl chain can be incorporated into drug molecules to enhance their membrane permeability or to formulate them into lipid-based drug delivery systems.

-

Synthesis of Bioactive Molecules: As a primary alkyl halide, this compound can be used to alkylate various nucleophilic functional groups (e.g., amines, phenols, thiols) in the synthesis of complex organic molecules with potential biological activity.

Safety and Handling

This compound may cause skin, eye, and respiratory tract irritation.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from incompatible substances.

Conclusion

This compound is a fundamental and versatile reagent in organic synthesis. Its utility as a primary alkyl halide allows for the straightforward introduction of a C₁₄ alkyl chain through a variety of well-established reaction protocols. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of its properties and reactivity is essential for the design and execution of synthetic routes to novel and functional molecules.

References

An In-depth Technical Guide to the Synthesis of 1-Chlorotetradecane via Free Radical Chlorination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective synthesis of 1-chlorotetradecane, a valuable chemical intermediate, presents a significant challenge due to the inherent lack of selectivity in classical free radical chlorination reactions of long-chain alkanes. This technical guide provides a comprehensive overview of the free radical chlorination of tetradecane, detailing the underlying mechanisms, experimental considerations, and the expected product distributions. Recognizing the limitations of traditional methods, this guide also explores more advanced and regioselective approaches to achieving terminal chlorination. Furthermore, alternative synthetic routes, such as the conversion of 1-tetradecanol, are presented as viable strategies for obtaining high-purity this compound. Detailed experimental protocols and quantitative data are summarized to provide a practical resource for laboratory synthesis.

Introduction

This compound (C₁₄H₂₉Cl) is a long-chain alkyl halide that serves as a crucial building block in the synthesis of various specialty chemicals, including surfactants, quaternary ammonium compounds, and pharmaceutical intermediates.[1][2] Its synthesis is a topic of significant interest for researchers and professionals in drug development and materials science. While free radical chlorination of the parent alkane, tetradecane, offers a direct route to this compound, the reaction is notoriously unselective, yielding a complex mixture of chlorinated isomers.[3] This lack of regioselectivity poses a significant purification challenge and diminishes the overall yield of the desired terminal product.

This guide delves into the core principles of free radical chlorination as applied to tetradecane, providing a detailed examination of the reaction mechanism and the factors governing product distribution. It further presents experimental protocols for both classical and modern chlorination techniques, alongside a discussion of alternative, more selective synthetic pathways.

Free Radical Chlorination of Tetradecane: Mechanism and Selectivity

The free radical chlorination of alkanes proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination.[4] The reaction is typically initiated by ultraviolet (UV) light or a chemical initiator, which provides the energy required to homolytically cleave a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).

Reaction Mechanism

The established mechanism for the free radical chlorination of an alkane like tetradecane is as follows:

Initiation: The process begins with the generation of chlorine radicals.

Cl₂ + hν (UV light) → 2 Cl•

Propagation: These highly reactive chlorine radicals then abstract a hydrogen atom from the tetradecane chain to form hydrogen chloride and a tetradecyl radical. This can occur at any position along the carbon chain. Subsequently, the tetradecyl radical reacts with another molecule of chlorine to produce a chlorotetradecane isomer and a new chlorine radical, which continues the chain reaction.

CH₃(CH₂)₁₂CH₃ + Cl• → CH₃(CH₂)₁₁CH₂CH₂• (primary radical) + HCl CH₃(CH₂)₁₂CH₃ + Cl• → CH₃(CH₂)₁₁CH•CH₃ (secondary radical) + HCl ...and so on for other secondary positions.

CH₃(CH₂)₁₁CH₂CH₂• + Cl₂ → CH₃(CH₂)₁₂CH₂Cl (this compound) + Cl• CH₃(CH₂)₁₁CH•CH₃ + Cl₂ → CH₃(CH₂)₁₁CHClCH₃ (2-chlorotetradecane) + Cl•

Termination: The chain reaction is terminated when two radicals combine.

Cl• + Cl• → Cl₂ CH₃(CH₂)₁₂CH₂• + Cl• → CH₃(CH₂)₁₂CH₂Cl 2 CH₃(CH₂)₁₂CH₂• → CH₃(CH₂)₂₄CH₃

Below is a Graphviz diagram illustrating the propagation steps of the free radical chlorination of tetradecane.

Regioselectivity

The major drawback of free radical chlorination is its poor regioselectivity. The chlorine radical is highly reactive and not very selective in which hydrogen atom it abstracts. However, there is a slight preference for the abstraction of hydrogens from more substituted carbons due to the greater stability of the resulting alkyl radical (tertiary > secondary > primary). In the case of a long-chain alkane like tetradecane, which possesses numerous secondary hydrogens and two primary hydrogens, this leads to a statistical mixture of all possible monochlorinated isomers.

Experimental Protocols

General Protocol for Photochemical Chlorination of Tetradecane

This protocol is a generalized procedure based on standard laboratory practices for photochemical halogenation.

Materials:

-

Tetradecane (C₁₄H₃₀)

-

Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂) as a safer alternative

-

A suitable inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)

-

A photochemical reactor equipped with a UV lamp, reflux condenser, gas inlet, and magnetic stirrer.

Procedure:

-

In the photochemical reactor, dissolve tetradecane in the inert solvent.

-

Purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the radical reaction.

-

Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) to control the exothermicity of the reaction.

-

While stirring and irradiating with the UV lamp, slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise.

-

Monitor the reaction progress using gas chromatography (GC) to analyze the formation of products and the consumption of the starting material.

-

Upon completion, stop the flow of chlorine/addition of sulfuryl chloride and the UV irradiation.

-

Purge the system again with an inert gas to remove any unreacted chlorine and HCl byproduct.

-

Wash the reaction mixture with a dilute aqueous solution of sodium bicarbonate to neutralize HCl, followed by washing with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

The resulting crude product will be a mixture of chlorotetradecane isomers and unreacted tetradecane. This mixture requires separation, typically by fractional distillation under reduced pressure.

Product Analysis: The composition of the product mixture can be determined by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different chlorotetradecane isomers.[5]

Below is a Graphviz diagram illustrating a general experimental workflow for the photochemical chlorination of tetradecane.

Selective Synthesis of this compound from 1-Tetradecanol

Given the poor selectivity of free radical chlorination, a more reliable method for producing high-purity this compound is through the substitution reaction of 1-tetradecanol.[1]

Materials:

-

1-Tetradecanol (C₁₄H₂₉OH)

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl) with a catalyst like zinc chloride (ZnCl₂).

-

A suitable solvent (e.g., dichloromethane, DCM, or toluene).

Procedure (using Thionyl Chloride):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-tetradecanol in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and produces HCl and SO₂ gases, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified time (typically 1-3 hours), monitoring the reaction by thin-layer chromatography (TLC) or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water to quench any unreacted thionyl chloride.

-

Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

Quantitative Data

The following tables summarize key physical and chemical properties of tetradecane and this compound.

Table 1: Physical Properties of Tetradecane and this compound

| Property | Tetradecane | This compound |

| Molecular Formula | C₁₄H₃₀ | C₁₄H₂₉Cl |

| Molar Mass ( g/mol ) | 198.4 | 232.83 |

| Appearance | Colorless liquid | Colorless to pale yellow liquid[1] |

| Boiling Point (°C) | 253.6 | ~292.9 at 760 mmHg[1] |

| Melting Point (°C) | 5.9 | -3[1] |

| Density (g/cm³) | 0.763 | ~0.86[1] |

Table 2: Reactivity and Selectivity in Free Radical Chlorination

| C-H Bond Type | Relative Reactivity (Approx.) | Number in Tetradecane | Expected Product Contribution |

| Primary (1°) | 1 | 6 | Minor |

| Secondary (2°) | 3-4 | 24 | Major |

| Tertiary (3°) | ~5 | 0 | N/A |

Note: The relative reactivity values are general approximations for free radical chlorination and can vary with reaction conditions. The expected product contribution is qualitative due to the lack of specific literature data for tetradecane.

Advanced Methods for Selective Terminal Chlorination

The limitations of classical free radical chlorination have driven the development of more sophisticated methods to achieve regioselective C-H functionalization. For the synthesis of this compound, these advanced techniques offer promising alternatives.

-

Directed Chlorination: This approach utilizes directing groups that position a reactive chlorinating species in proximity to a specific C-H bond, often the terminal methyl group.

-

Catalytic Methods: Various transition metal catalysts have been developed to activate terminal C-H bonds with high selectivity.

-

Metal-Free Electrochemical Chlorination: Recent research has shown that combining electrochemistry with organocatalysis can achieve highly selective chlorination of terminal C-H bonds in alkanes.[6]

These methods, while often more complex and costly than traditional free radical chlorination, provide a much higher degree of control over the reaction's outcome and are of significant interest for the synthesis of high-purity fine chemicals.

Conclusion

The synthesis of this compound via free radical chlorination of tetradecane is a straightforward process in principle, but it is severely hampered by a lack of regioselectivity, leading to a mixture of isomers that are difficult to separate. For applications requiring high-purity this compound, alternative synthetic routes, particularly the chlorination of 1-tetradecanol, are strongly recommended. The continued development of advanced catalytic and electrochemical methods for selective C-H functionalization holds promise for the future of direct and efficient synthesis of terminal alkyl halides from simple alkanes. This guide provides the foundational knowledge and practical protocols necessary for researchers and professionals to navigate the synthesis of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2425-54-9 [chemicalbook.com]

- 3. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Investigating the Reaction Kinetics of 1-Chlorotetradecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorotetradecane, a long-chain haloalkane, serves as a versatile intermediate in organic synthesis, particularly in the production of surfactants and quaternary ammonium compounds. Understanding its reaction kinetics is paramount for optimizing reaction conditions, predicting product yields, and controlling process parameters in industrial and pharmaceutical applications. This technical guide provides an in-depth analysis of the principal reaction kinetics involving this compound, including hydrolysis, nucleophilic substitution, and elimination reactions. While specific kinetic data for this compound is not extensively available in public literature, this guide extrapolates from the established principles of haloalkane reactivity and presents representative data for analogous primary chloroalkanes to offer valuable insights.

Theoretical Framework of this compound Reactivity

As a primary chloroalkane, this compound is expected to predominantly undergo bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. Unimolecular pathways (SN1 and E1) are generally disfavored for primary haloalkanes due to the high energy of the primary carbocation intermediate that would need to form.

Nucleophilic Substitution (SN2): This is a single-step concerted mechanism where a nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion departs simultaneously.[1][2] The rate of an SN2 reaction is dependent on the concentration of both the this compound and the nucleophile.[1]

Elimination (E2): This is also a single-step concerted mechanism where a strong base removes a proton from the carbon adjacent to the carbon-chlorine bond (the β-carbon), leading to the formation of a double bond and the simultaneous departure of the chloride ion.[3] The rate of an E2 reaction is dependent on the concentrations of both the this compound and the base.[3]

Hydrolysis: The reaction of this compound with water is a form of nucleophilic substitution where water acts as the nucleophile. This reaction is generally slow for primary chloroalkanes but can be accelerated by elevated temperatures or the presence of a co-solvent to increase solubility. The mechanism can have characteristics of both SN1 and SN2 pathways, though the SN2 pathway is expected to be more significant for a primary substrate.

Quantitative Kinetic Data

Direct experimental kinetic data for this compound is scarce in readily accessible literature. However, we can infer its reactivity from data available for other primary chloroalkanes. The following tables summarize representative kinetic data for reactions analogous to those that this compound would undergo.

Table 1: Representative Second-Order Rate Constants (k) for SN2 Reactions of Primary Chloroalkanes with Various Nucleophiles

| Chloroalkane | Nucleophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |

| 1-Chlorobutane | OH⁻ | 80% Ethanol | 55 | 5.5 x 10⁻⁵ |

| 1-Chlorobutane | I⁻ | Acetone | 25 | 1.7 x 10⁻³ |

| 1-Chlorohexane | Br⁻ | Acetone | 25 | 1.5 x 10⁻⁴ |

Note: This data is illustrative and serves to provide an order of magnitude for the reactivity of primary chloroalkanes. The long alkyl chain of this compound may introduce steric hindrance that could slightly decrease reaction rates compared to shorter-chain analogues.

Table 2: Representative Second-Order Rate Constants (k) for E2 Reactions of Primary Chloroalkanes with Strong Bases

| Chloroalkane | Base | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |

| 1-Chlorobutane | C₂H₅O⁻ | Ethanol | 25 | 1.7 x 10⁻⁶ |

| 1-Chlorohexane | C₂H₅O⁻ | Ethanol | 60 | 3.3 x 10⁻⁵ |

Note: Elimination reactions are generally less favorable for primary haloalkanes compared to substitution, especially with unhindered bases.

Table 3: Representative First-Order Rate Constants (k) for Solvolysis (Hydrolysis) of Primary Chloroalkanes

| Chloroalkane | Solvent | Temperature (°C) | k (s⁻¹) |

| 1-Chlorobutane | 50% Ethanol | 100 | 2.0 x 10⁻⁶ |

| 1-Chlorobutane | Water | 100 | 1.1 x 10⁻⁷ |

Note: The rate of hydrolysis for this compound in pure water is expected to be very slow due to its low solubility.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the reaction kinetics of this compound.

Protocol 1: Determination of the Rate of Hydrolysis of this compound

Objective: To measure the rate of hydrolysis of this compound in a mixed solvent system.

Materials:

-

This compound

-

Ethanol (or other suitable co-solvent like acetone)

-

Distilled or deionized water

-

Silver nitrate (AgNO₃) solution (e.g., 0.1 M)

-

Nitric acid (HNO₃), dilute

-

Constant temperature water bath

-

Test tubes and rack

-

Pipettes and burettes

-

Stopwatch

Procedure:

-

Prepare a solution of this compound in ethanol (e.g., 0.1 M).

-

Prepare a series of test tubes each containing a specific volume of the ethanolic this compound solution and a specific volume of water to achieve the desired solvent composition (e.g., 50:50 ethanol:water).

-

Place the test tubes in a constant temperature water bath and allow them to reach thermal equilibrium (e.g., 50°C).

-

To a separate set of test tubes, add a known volume of silver nitrate solution and place them in the same water bath to equilibrate.

-

To initiate the reaction, add the temperature-equilibrated silver nitrate solution to the this compound solution and start the stopwatch simultaneously.

-

Monitor the reaction mixture for the appearance of a white precipitate of silver chloride (AgCl).

-

Record the time taken for the precipitate to become visible. The rate of reaction can be taken as the reciprocal of this time (rate ∝ 1/time).

-

Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Protocol 2: Determination of the Rate of Nucleophilic Substitution with Hydroxide Ion (SN2)

Objective: To determine the second-order rate constant for the reaction of this compound with hydroxide ions.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution of known concentration in a suitable solvent (e.g., 80% ethanol)

-

Standardized hydrochloric acid (HCl) solution

-

Phenolphthalein or other suitable pH indicator

-

Constant temperature water bath

-

Conical flasks

-

Pipettes and burettes

-

Stopwatch

Procedure:

-

Prepare a solution of this compound in the chosen solvent (e.g., 80% ethanol).

-

Prepare a solution of sodium hydroxide in the same solvent.

-

Place both solutions in a constant temperature water bath to reach thermal equilibrium.

-

Mix known volumes of the two solutions in a conical flask to start the reaction and begin timing.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standardized HCl solution.

-

Back-titrate the unreacted HCl with a standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of unreacted hydroxide in the reaction mixture at that time point.

-

The concentration of this compound at each time point can be calculated from the stoichiometry of the reaction.

-